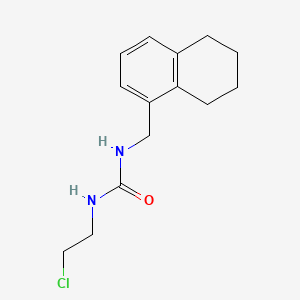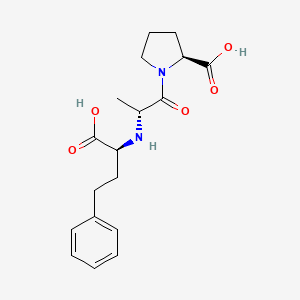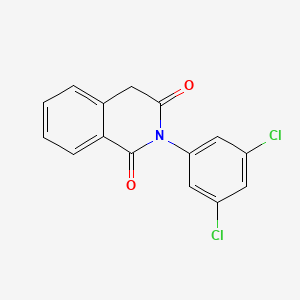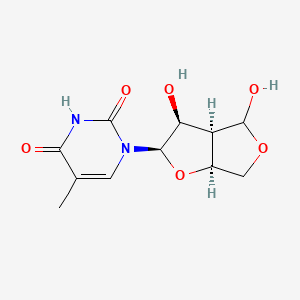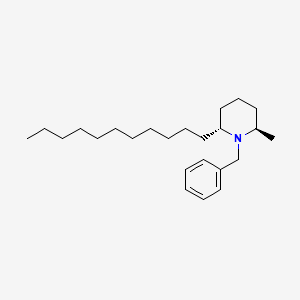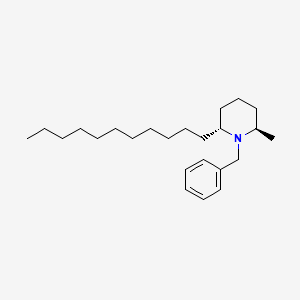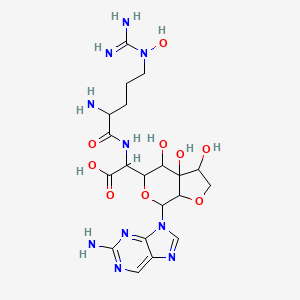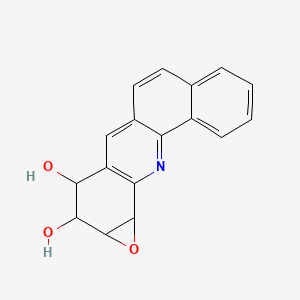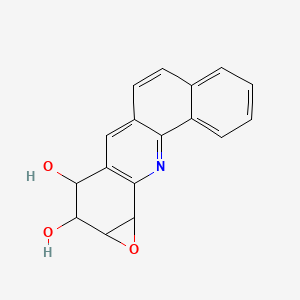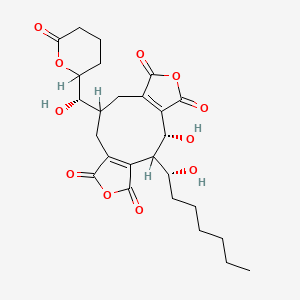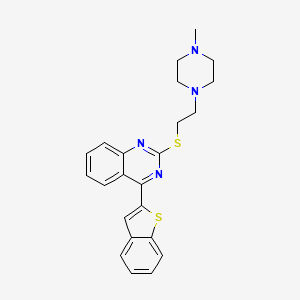
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. This specific compound is notable for its unique structure, which includes a benzo(b)thienyl group and a piperazinyl-ethyl-thio substituent. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing quinazoline involves the cyclization of anthranilic acid derivatives with amides or nitriles . For the specific compound , the synthesis may involve the following steps:
Formation of the Quinazoline Core: This can be achieved through the reaction of anthranilic acid with formamide under acidic conditions to yield 2-aminobenzamide, which then undergoes cyclization to form the quinazoline core.
Introduction of the Benzo(b)thienyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a benzo(b)thienyl boronic acid derivative.
Attachment of the Piperazinyl-Ethyl-Thio Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with the piperazinyl-ethyl-thio moiety.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can be performed to replace halide groups with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., bromides, chlorides), nucleophiles (e.g., amines, thiols)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce quinazoline alcohols .
Scientific Research Applications
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit various enzymes, such as tyrosine kinases, which play a crucial role in cell signaling and cancer progression.
Pathways Involved: By inhibiting tyrosine kinases, the compound can disrupt signaling pathways that regulate cell growth, proliferation, and survival, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)- can be compared with other quinazoline derivatives to highlight its uniqueness:
Quinazoline-2,4(1H,3H)-diones: These compounds exhibit a wealth of biological activities, including antitumor proliferation.
Quinazolin-4(3H)-ones: Known for their anticancer and antimicrobial properties.
2-Aminoquinazolines: Studied for their potential as enzyme inhibitors and their role in medicinal chemistry.
The unique structure of quinazoline, 4-benzo(b)thien-2-yl-2-((2-(4-methyl-1-piperazinyl)ethyl)thio)-, with its benzo(b)thienyl and piperazinyl-ethyl-thio substituents, distinguishes it from other quinazoline derivatives and contributes to its diverse biological activities .
Properties
CAS No. |
129224-82-4 |
|---|---|
Molecular Formula |
C23H24N4S2 |
Molecular Weight |
420.6 g/mol |
IUPAC Name |
4-(1-benzothiophen-2-yl)-2-[2-(4-methylpiperazin-1-yl)ethylsulfanyl]quinazoline |
InChI |
InChI=1S/C23H24N4S2/c1-26-10-12-27(13-11-26)14-15-28-23-24-19-8-4-3-7-18(19)22(25-23)21-16-17-6-2-5-9-20(17)29-21/h2-9,16H,10-15H2,1H3 |
InChI Key |
DWHTZWVCRKKWBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCSC2=NC3=CC=CC=C3C(=N2)C4=CC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


